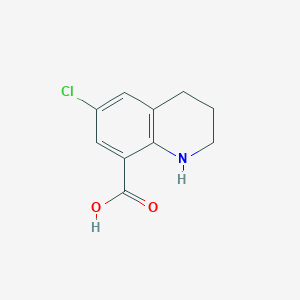
1-(3-氯-5-(三氟甲基)苯基)哌嗪
描述
“1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” is an N-monosubstituted piperazine derivative . It is available as either a base or the hydrochloride salt. The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Various methods have been reported for the synthesis of substituted piperazines .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” can be viewed using Java or Javascript . The molecular formula is C11H13F3N2 .Chemical Reactions Analysis
“1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” is an entactogenic drug which selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” are as follows: The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The molecular weight is 230.2295 .科学研究应用
血清素受体相互作用
1-(3-氯-5-(三氟甲基)苯基)哌嗪已被研究其与血清素受体的相互作用。富勒、斯诺迪、梅森和莫洛伊(1978)发现,该化合物在体外抑制了放射性标记的血清素与大鼠脑膜的特异性结合。它还降低了大鼠脑中的血清素转换率,充当血清素受体激动剂(富勒、R.,斯诺迪、H.,梅森、N.,和莫洛伊、B.,1978)。
结构分析
阿尔斯兰、于特库、哈德卡斯尔、格克切和伦斯(2010)专注于与1-(3-氯-5-(三氟甲基)苯基)哌嗪类似的化合物的晶体结构,深入了解其化学结构和在材料科学或药物中的潜在应用(阿尔斯兰、H.,于特库、S.,哈德卡斯尔、K.,格克切、M.,和伦斯、S.,2010)。
抗肿瘤潜力
尤尔塔什、德米拉亚克、伊尔金和阿特利(2014)合成并测试了一系列带有哌嗪酰胺部分的1,2,4-三嗪衍生物,包括与1-(3-氯-5-(三氟甲基)苯基)哌嗪相关的化合物,以了解其对乳腺癌细胞的抗肿瘤活性。他们发现了有前途的抗增殖剂,表明在癌症治疗中具有潜在应用(尤尔塔什、L.,德米拉亚克、Ş.,伊尔金、S.,和阿特利、Ö.,2014)。
杀虫剂开发
蔡、李、范、黄、邵和宋(2010)研究了使用1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪(PAPP)作为具有新作用模式的新型杀虫剂的先导化合物。这项研究表明,1-(3-氯-5-(三氟甲基)苯基)哌嗪的衍生物在杀虫剂开发中具有潜力(蔡、M.,李、Z.,范、F.,黄、Q.,邵、X.,和宋、G.,2010)。
动物模型中的焦虑效应
肯尼特、惠顿、沙阿和柯佐恩(1989)探讨了1-(3-氯苯基)哌嗪和1-[3-(三氟甲基)苯基]哌嗪在大鼠模型中的焦虑样效应,表明这些化合物可用于理解与焦虑相关的机制(肯尼特、G.,惠顿、P.,沙阿、K.,和柯佐恩、G.,1989)。
作用机制
Experimental evidence suggests that “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” has some 3,4-methylenedioxymethamphetamine (MDMA)-like effects in animals . In rats, it generalizes (a maximum response of 77%) to the stimulus cue of MDMA . It also produces anxiety-like responses, alters thermoregulation, and has weak effects on the cardiovascular system .
安全和危害
未来方向
The future of “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” and similar compounds lies in their potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives . It is expected that many novel applications of these compounds will be discovered in the future .
生化分析
Biochemical Properties
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has been found to have affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .
Cellular Effects
In cellular processes, 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has been observed to reduce locomotor activity and produce aversive effects in animals . It does not have effects on dopamine or norepinephrine reuptake or efflux .
Molecular Mechanism
The molecular mechanism of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to various serotonin receptors and the SERT, influencing the release of serotonin .
Dosage Effects in Animal Models
The effects of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various serotonin receptors and the SERT
Transport and Distribution
It is known to interact with various serotonin receptors and the SERT , which may influence its localization or accumulation.
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYBHPNFVYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346729-48-4 | |
| Record name | 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Trifluoromethyl)phenyl]glycolic acid](/img/structure/B3382561.png)
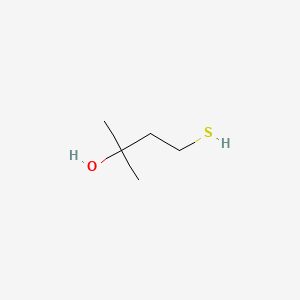
![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3382571.png)
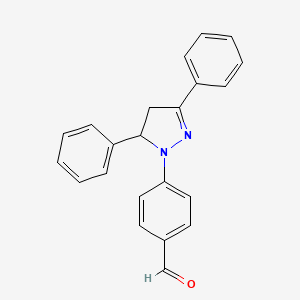
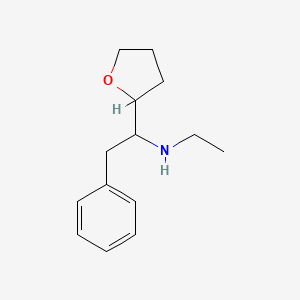
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3382600.png)
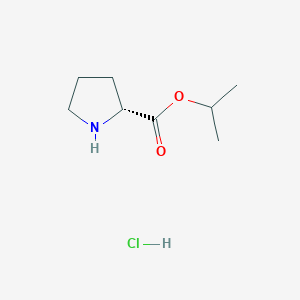

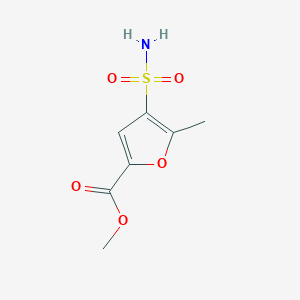
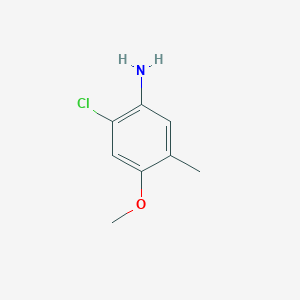
![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)
